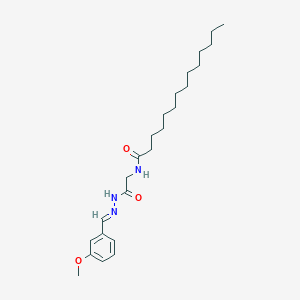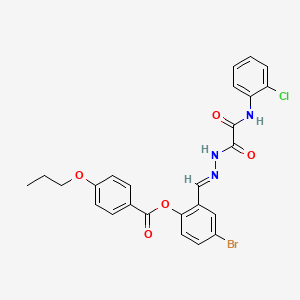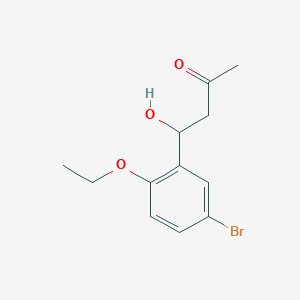
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino group, and a tetradecanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to introduce the tetradecanamide moiety. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as piperidine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzylidene group may yield methoxybenzoic acid, while reduction of the hydrazone moiety may produce hydrazine derivatives.
科学研究应用
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism by which N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene group may interact with specific receptors, modulating their function and influencing cellular pathways.
相似化合物的比较
Similar Compounds
- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)octadecanamide
- N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)hexadecanamide
Uniqueness
N-(2-(2-(3-Methoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different chain lengths, it may exhibit varying degrees of solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
769142-11-2 |
|---|---|
分子式 |
C24H39N3O3 |
分子量 |
417.6 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C24H39N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-23(28)25-20-24(29)27-26-19-21-15-14-16-22(18-21)30-2/h14-16,18-19H,3-13,17,20H2,1-2H3,(H,25,28)(H,27,29)/b26-19+ |
InChI 键 |
NXLZAMJNEVPZIT-LGUFXXKBSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate](/img/structure/B12024762.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12024772.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12024804.png)
![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)



![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)
